4-Chlorocyclohexanone (CAS 21299-26-3) is a halogenated cyclic ketone widely procured as a conformationally biased building block and synthetic intermediate. Featuring a chlorine atom at the C4 position, it serves as a critical precursor for 1,4-disubstituted cyclohexanes, chiral lactones, and spirocyclic frameworks [1]. Its baseline value lies in its unique balance of electrophilic carbonyl reactivity and the stereodirecting influence of the carbon-chlorine bond, making it a preferred starting material in pharmaceutical and agrochemical workflows where the precise spatial arrangement of functional groups is required [2].
Substituting 4-chlorocyclohexanone with generic analogs like cyclohexanone, 4-methylcyclohexanone, or 4-hydroxycyclohexanone fundamentally alters reaction trajectories [1]. Because the highly electronegative chlorine atom induces strong transannular electrostatic effects, it forces the cyclohexane ring into conformational states not accessible to alkyl- or hydroxyl-substituted analogs [2]. This stereoelectronic bias dictates the face of nucleophilic attack during reductions and the binding orientation in enzymatic oxidations. Consequently, using a generic substitute leads to inverted stereocenters, collapsed enantiomeric excesses in biocatalysis, and the failure of target-oriented syntheses requiring specific cis/trans ratios [1].
2-Chlorocyclohexanone
Axial halogen preference may introduce stereoelectronic artifacts absent in 4-chloro isomer
4-Bromocyclohexanone
Bulkier bromine atom may alter leaving-group kinetics and downstream functionalization
4-Fluorocyclohexanone
Inert C-F bond limits cross-coupling and elimination chemistry accessible via C-Cl
Unsubstituted cyclohexanone
Lacks C4 functional handle, preventing direct access to gem-difluorination pathways
When subjected to reduction by lithium aluminum hydride (LiAlH4), 4-substituted cyclohexanones typically favor equatorial hydroxyl formation. However, 4-chlorocyclohexanone defies this trend due to transannular electrostatic stabilization between the carbonyl carbon and the electronegative chlorine [1]. While the reduction of 4-methylcyclohexanone yields predominantly the trans-isomer (equatorial OH), the reduction of 4-chlorocyclohexanone yields predominantly the cis-isomer (cis-4-chlorocyclohexanol) [1]. This stereochemical reversal is highly reproducible and critical for specific synthetic pathways.
| Evidence Dimension | Major diastereomer formed via LiAlH4 reduction |
| Target Compound Data | Predominantly cis-isomer (cis-4-chlorocyclohexanol) |
| Comparator Or Baseline | 4-Methylcyclohexanone (Yields predominantly trans-isomer) |
| Quantified Difference | Inversion of major diastereomeric product from trans to cis |
| Conditions | LiAlH4 reduction in standard ethereal solvents |
Procuring this exact chloro-analog is mandatory for buyers aiming to synthesize cis-1,4-disubstituted cyclohexane derivatives without requiring complex inversion steps.
In biocatalytic transformations using Cyclohexanone Monooxygenase (CHMO), the nature of the C4 substituent drastically impacts the enantiopurity of the resulting lactone. 4-Chlorocyclohexanone is oxidized to the corresponding (S)-lactone with almost perfect enantioselectivity (>96% ee) [1]. In stark contrast, the closely related 4-hydroxycyclohexanone yields the lactone with only marginal enantiopreference (9% ee) [1]. The chlorine atom's specific steric and electronic profile optimally locks the substrate within the enzyme's active site, preventing the non-selective binding modes seen with the hydroxy analog.
| Evidence Dimension | Enantiomeric excess (ee) of (S)-lactone product |
| Target Compound Data | >96% ee |
| Comparator Or Baseline | 4-Hydroxycyclohexanone (9% ee) |
| Quantified Difference | >87% higher enantiomeric excess |
| Conditions | Enzymatic Baeyer-Villiger oxidation using wild-type CHMO |
For pharmaceutical procurement focused on green chemistry, this compound guarantees high optical purity in lactone intermediates where oxygenated analogs fail.
Standard cyclohexane derivatives strongly favor equatorial substituents to minimize 1,3-diaxial steric clash. However, 4-chlorocyclohexanone exhibits an unusually high proportion of the axial conformer in solution compared to alkylated baselines [1]. This is driven by the minimization of dipolar repulsion between the C=O and C-Cl bonds, which are almost coplanar in the equatorial conformation [1]. This distinct electrostatic property makes the axial C-Cl bond highly accessible for specific stereocontrolled nucleophilic displacements that would be sterically hindered in strictly equatorial analogs.
| Evidence Dimension | Axial conformer population in solution |
| Target Compound Data | Unusually high axial population driven by transannular dipole minimization |
| Comparator Or Baseline | Standard alkyl-cyclohexanones (Strongly favor equatorial, >95%) |
| Quantified Difference | Significant shift toward axial conformation |
| Conditions | Equilibrium in non-polar solvents at room temperature |
This unique conformational bias allows chemists to exploit axial-specific reactivity, making it a superior scaffold for conformationally constrained drug design.
Directly leveraging its cis-selective reduction profile, 4-chlorocyclohexanone is the premier starting material for synthesizing cis-1,4-disubstituted cyclohexanes [1]. This is highly relevant in the procurement of building blocks for conformationally restricted pharmaceutical active ingredients, where the spatial relationship between the 1- and 4-positions dictates receptor binding affinity.
Because it achieves >96% ee in CHMO-catalyzed Baeyer-Villiger oxidations, this compound is ideal for industrial biocatalysis workflows [2]. It is procured to synthesize highly pure chiral lactone intermediates, which are subsequently used in the total synthesis of complex natural products and macrocyclic antibiotics.
The anomalous axial preference of the chlorine atom allows for stereospecific nucleophilic attack at the C4 position [1]. Buyers in advanced materials and medicinal chemistry procure this compound to execute precise SN2 displacements, ensuring predictable inversion of stereochemistry that is not achievable with conformationally locked equatorial analogs.